4,7-Dihydro Megestrol Acetate

Description

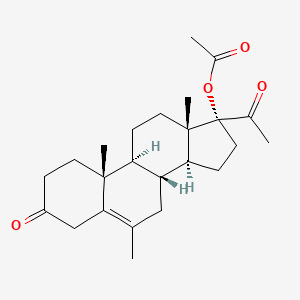

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h18-20H,6-13H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYCRMBIYYRAEW-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-27-5 | |

| Record name | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014994275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-3,20-DIOXOPREGN-5-EN-17-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CTF07J48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Profiling of 4,7-Dihydro Megestrol Acetate

This guide outlines the chemical characterization, formation mechanism, and analytical profiling of 4,7-Dihydro Megestrol Acetate (also known as Megestrol Acetate EP Impurity J), a critical process-related impurity in the synthesis of the progestin Megestrol Acetate.

Executive Summary

4,7-Dihydro Megestrol Acetate (CAS: 14994-27-5) is a specific structural isomer and process impurity of the synthetic progestin Megestrol Acetate (MGA). Identified in pharmacopoeial monographs as Megestrol Acetate Impurity J (EP), this molecule represents the 5-ene analog of the drug substance. Unlike the active pharmaceutical ingredient (API), which possesses a conjugated 4,6-diene system, the 4,7-dihydro impurity lacks this extended conjugation, significantly altering its physicochemical properties and UV absorption profile. This guide provides a comprehensive technical analysis for researchers involved in impurity profiling, analytical method development, and CMC (Chemistry, Manufacturing, and Controls) documentation.

Chemical Identity & Structural Properties[1][2][3][4][5]

The nomenclature "4,7-dihydro" describes the molecule's relationship to Megestrol Acetate.[1] Chemically, the addition of hydrogen atoms at positions C4 and C7 of the 4,6-diene system results in the migration of the remaining double bond to the thermodynamically stable C5 position (in the absence of conjugation with the 3-ketone).

| Property | Data |

| Common Name | 4,7-Dihydro Megestrol Acetate |

| Pharmacopoeial ID | Megestrol Acetate EP Impurity J |

| IUPAC Name | 17-Hydroxy-6-methylpregn-5-ene-3,20-dione acetate |

| CAS Number | 14994-27-5 |

| Molecular Formula | C₂₄H₃₄O₄ |

| Molecular Weight | 386.53 g/mol |

| Key Structural Feature | |

| Chirality | 6-Methyl group configuration is fixed by the double bond geometry |

Structural Comparison

-

Megestrol Acetate (API): Contains a 4,6-diene-3-one system (extended conjugation).

-

4,7-Dihydro MGA (Impurity): Contains a 5-ene-3-one system (non-conjugated).

Formation Mechanism

The formation of 4,7-Dihydro MGA is intrinsic to the synthetic routes involving 6-methylenepregn-4-ene intermediates or the deprotection of 3-ketal precursors.

Pathway Analysis

The synthesis of Megestrol Acetate typically proceeds via the isomerization of 17-acetoxy-6-methylenepregn-4-ene-3,20-dione.[2]

-

Precursor: 6-Methylene-4-ene intermediate.

-

Isomerization: Acid-catalyzed or metal-catalyzed migration of the exocyclic double bond into the ring to form the 4,6-diene system.

-

Side Reaction (Impurity Formation): Under specific pH conditions or incomplete oxidation, the double bond may stabilize at the

position (forming the 5-ene isomer) rather than conjugating to the

Synthesis & Isolation Protocol

For analytical reference standards, the compound can be synthesized by targeting the

Protocol: Selective Deconjugation/Hydrolysis

-

Starting Material: 3,3-Ethylenedioxy-17-acetoxy-6-methylpregn-5-ene-20-one (The 3-ketal protected intermediate).

-

Hydrolysis: Dissolve the ketal in acetone/water (10:1).

-

Catalyst: Add p-toluenesulfonic acid (catalytic amount).

-

Reaction: Stir at room temperature for 1-2 hours. Note: Avoid heating or strong mineral acids to prevent isomerization to the 4-ene or 4,6-diene.

-

Quenching: Neutralize with saturated NaHCO₃ solution.

-

Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (Hexane:Ethyl Acetate 80:20). The 5-ene isomer (Impurity J) typically elutes before the conjugated 4-ene isomers due to lower polarity.

Analytical Profiling

Detecting 4,7-Dihydro MGA requires specific attention to detector settings due to its lack of conjugation.

UV-Vis Spectroscopy Characteristics

-

Megestrol Acetate:

(Strong absorption due to conjugated diene). -

4,7-Dihydro MGA:

(Weak absorption). -

Critical Implication: Standard HPLC methods for MGA monitoring at 280 nm will fail to detect Impurity J or underestimate it significantly.

HPLC Method Parameters

To quantitate this impurity, use a low-wavelength UV or a universal detector (CAD/ELSD).

| Parameter | Recommended Condition |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Critical) or MS |

| Retention Time | Impurity J typically elutes after Megestrol Acetate due to the lack of planar conjugation increasing lipophilicity.[3] |

Mass Spectrometry (LC-MS)[9]

-

Ionization: ESI Positive Mode.

-

Parent Ion:

. -

Fragmentation:

-

Loss of Acetate group:

. -

Diagnostic transition:

.

-

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

The key differentiator is the signal at C4.

-

Megestrol Acetate: C4-H appears as a singlet in the vinylic region (

). -

4,7-Dihydro MGA: C4-H appears as a multiplet/doublet of doublets in the aliphatic region (

) because it is now a methylene group ( -

C6-Methyl: Appears as a singlet on the double bond in both, but the chemical shift differs slightly due to the change in ring strain.

Regulatory & Safety Context

-

Classification: Process-related impurity.

-

Limits: Under ICH Q3A(R2), specified impurities in new drug substances must be reported if

. -

Toxicity: As a structural analog of progesterone, it likely possesses hormonal activity, though typically lower potency than the conjugated API. It should be handled with the same OEL (Occupational Exposure Limit) precautions as Megestrol Acetate (Category 3/4 potent compound).

References

-

European Pharmacopoeia (Ph. Eur.) 11.0 , "Megestrol Acetate Monograph 1593", EDQM.

-

United States Pharmacopeia (USP) , "Megestrol Acetate", USP-NF Online.

-

National Institute of Standards and Technology (NIST) , "Megestrol Acetate Spectra and Impurity Data".

-

ChemicalBook , "4,7-Dihydro Megestrol Acetate Product Description and CAS 14994-27-5".

-

Splendid Lab , "Impurity Profiling of Megestrol Acetate: Impurity J".

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. US20090012321A1 - Process for preparing 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione, medroxyprogesterone acetate and megestrol acetate - Google Patents [patents.google.com]

- 3. Megestrol acetate [webbook.nist.gov]

A Comprehensive Technical Guide to the Megestrol Acetate Impurity J (CAS 14994-27-5) Reference Standard

This guide provides an in-depth technical overview of Megestrol Acetate Impurity J, a critical reference standard for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its role in pharmaceutical quality control, and the analytical methodologies essential for its accurate identification and quantification. The focus will be on the practical application of this reference standard in a modern analytical laboratory, emphasizing the scientific rationale behind the recommended protocols.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

Megestrol acetate is a synthetic progestin with therapeutic applications primarily as an appetite stimulant in patients experiencing cachexia.[1] The manufacturing process of any Active Pharmaceutical Ingredient (API), including megestrol acetate, can result in the formation of structurally related impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous control and characterization of such impurities.

Megestrol Acetate Impurity J is a specified impurity listed in the European Pharmacopoeia (EP), making its monitoring a requirement for products marketed in or adhering to EP standards.[2][3] The availability and proper use of a highly characterized reference standard for Impurity J are therefore not merely a matter of good practice but a cornerstone of regulatory compliance and patient safety.

Part 1: Physicochemical Characterization of Megestrol Acetate Impurity J

Unambiguous identification of an impurity begins with a thorough understanding of its chemical and physical properties. Impurity J is structurally distinct from the parent megestrol acetate molecule, necessitating specific analytical approaches for its resolution and detection.

The key identifiers and properties of Megestrol Acetate Impurity J are summarized below.

| Property | Data |

| CAS Number | 14994-27-5[1][2][4] |

| Chemical Name | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate[2][3][5] |

| Synonyms | 4,7-Dihydro Megestrol Acetate, Megestrol Acetate EP Impurity J[1][4][6] |

| Molecular Formula | C₂₄H₃₄O₄[1][2][5] |

| Molecular Weight | 386.52 g/mol [1][2][5] |

| Appearance | Off-white solid[2] |

| Solubility | Soluble in Methanol, DMSO[2] |

| Storage Conditions | 2-8 °C, protected from light[2][6] |

The structural difference between megestrol acetate and Impurity J lies in the placement of the double bonds within the steroid's A and B rings. Megestrol acetate possesses a conjugated diene system at the 4,6-positions, whereas Impurity J has a single double bond at the 5-position. This subtle difference significantly impacts their spectroscopic and chromatographic properties.

Caption: Structural comparison of Megestrol Acetate and Impurity J.

Part 2: The Role and Application of the Impurity J Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical testing. The Megestrol Acetate Impurity J standard is indispensable for several key activities in pharmaceutical quality control.

-

Peak Identification: In chromatographic analysis, the primary method for identifying a peak corresponding to Impurity J is by comparing its retention time to that of the certified reference standard run under identical conditions.

-

Method Validation: During the validation of analytical methods, the reference standard is used to determine critical performance characteristics such as specificity, linearity, accuracy, and precision.[7][8] Specificity is particularly crucial, as the method must prove its ability to resolve Impurity J from the API and other related substances.

-

Quantification: The standard allows for the accurate quantification of the impurity in batches of the API or finished drug product, ensuring that its level is below the reporting, identification, and qualification thresholds defined by regulatory guidelines (e.g., ICH Q3A/B).

-

System Suitability Testing (SST): Before any sample analysis, a solution containing the API and key impurities, including the Impurity J standard, is injected to verify that the analytical system is performing adequately.

A reliable reference standard is always accompanied by a Certificate of Analysis (CoA) . This document provides essential information, including the certified purity (e.g., >98% by HPLC), and data from structural confirmation tests like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2] This robust characterization provides the trustworthiness required for its use in a regulated environment.

Part 3: Recommended Analytical Methodologies

The successful detection and quantification of Impurity J hinge on the use of a selective and sensitive analytical method. Given the structural similarity to megestrol acetate and other related impurities, a high-resolution chromatographic technique is required.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is the standard modality for the analysis of steroid impurities. The key to a successful separation is optimizing the stationary and mobile phases to achieve adequate resolution between all relevant compounds.

Causality of Method Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention and selectivity for steroid molecules. The end-capping of the silica minimizes peak tailing for the slightly basic steroid core.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is employed. A gradient is superior to an isocratic elution for impurity analysis because it allows for the effective separation of early-eluting polar impurities while ensuring that late-eluting, more hydrophobic compounds (like potential dimers) are eluted in a reasonable time with good peak shape.

-

Detection: UV detection at approximately 280 nm is suitable for megestrol acetate and its impurities due to the presence of a chromophore in their structures.[9] A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak.

Step-by-Step HPLC Protocol (Starting Method)

-

Instrumentation: A gradient HPLC system with a PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 50 25 75 30 90 35 90 36 50 | 45 | 50 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of Megestrol Acetate Impurity J reference standard in methanol at a concentration of approximately 0.1 mg/mL. From this, prepare a working solution at a concentration relevant to the specification limit (e.g., 0.15% of the API sample concentration).

-

Sample Preparation: Accurately weigh and dissolve the Megestrol Acetate API sample in methanol to a final concentration of approximately 1.0 mg/mL.

Caption: HPLC workflow for the analysis of Megestrol Acetate Impurity J.

Confirmatory Analysis by LC-MS

For unambiguous identification, especially during method development, forced degradation studies, or investigations into unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.

Principle: By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting compound, which is a direct measure of its molecular weight. This provides a much higher degree of certainty in peak identification than retention time alone. For steroids, Electrospray Ionization (ESI) in the positive ion mode is typically effective.

Expected Mass Ions for Impurity J:

-

Molecular Weight: 386.52

-

[M+H]⁺: 387.5

-

[M+Na]⁺: 409.5

A published LC-MS/MS method for the parent drug, megestrol acetate, monitored the transition m/z 385.5 → 267.1, demonstrating the applicability of this technique for the compound class.[10] A similar approach can be used for Impurity J, where a specific precursor-to-product ion transition would be monitored in MS/MS mode for ultimate selectivity and sensitivity.

Part 4: Implementation in a Regulated Quality Control (QC) Environment

The integration of the Impurity J reference standard into the routine QC workflow is a critical step in ensuring batch-to-batch consistency and regulatory compliance.

Workflow for API Batch Release: The process begins with the receipt of an API batch and its corresponding Certificate of Analysis from the manufacturer. The QC laboratory then performs independent testing to verify the identity, purity, and impurity profile of the batch before it can be released for formulation into a drug product.

Caption: Quality control workflow for impurity testing in API batch release.

Quantitative Calculation: The amount of Impurity J in a sample is calculated using the external standard method. The peak area of Impurity J in the sample chromatogram is compared to the peak area of the known concentration of the Impurity J reference standard.

The formula for calculating the percentage of the impurity is:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

-

Area_Imp_Sample: Peak area of Impurity J in the sample solution.

-

Area_Std: Average peak area of Impurity J in the reference standard solution.

-

Conc_Std: Concentration of the Impurity J reference standard solution (e.g., in mg/mL).

-

Conc_Sample: Concentration of the Megestrol Acetate API in the sample solution (e.g., in mg/mL).

-

Purity_Std: Purity of the reference standard as a decimal (e.g., 98.5% = 0.985).

Conclusion

The Megestrol Acetate Impurity J reference standard (CAS 14994-27-5) is a vital tool in the arsenal of the pharmaceutical analyst. Its proper use underpins the development, validation, and execution of robust analytical methods designed to ensure that megestrol acetate API and its corresponding drug products meet the stringent quality and safety standards required by regulatory authorities. This guide has outlined the fundamental characteristics of Impurity J and provided a framework for its accurate analysis, emphasizing the scientific rationale that transforms routine testing into a self-validating system of quality assurance.

References

-

Megestrol Acetate EP Impurity J. Allmpus. [Link]

-

Megestrol Acetate-impurities. Pharmaffiliates. [Link]

-

Megestrol Acetate - Impurity J | CAS No : 14994-27-5. Pharmaffiliates. [Link]

-

Megestrol Acetate EP Impurity L. Axios Research. [Link]

-

Guo, F., et al. (2006). Characterization of related impurities in megestrol acetate. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1418-22. [Link]

-

6-Methyl-3,20-dioxopregn-5-en-17-yl acetate. PubChem. [Link]

-

Das Sharma, U., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology. [Link]

-

Megestrol Acetate EP Impurity C | CAS No: 74910-22-8. Cleanchem. [Link]

-

Lee, J. H., et al. (2013). Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 77, 1-6. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. allmpus.com [allmpus.com]

- 3. Megestrol Acetate EP Impurity J | CAS No- 14994-27-5 | NA [chemicea.com]

- 4. 14994-27-5 CAS Manufactory [chemicalbook.com]

- 5. 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | C24H34O4 | CID 54457062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Megestrol Acetate EP Impurity L | Axios Research [axios-research.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-3,20-dioxopregn-5-en-17-yl acetate synonyms and nomenclature

Technical Monograph: 6-Methyl-3,20-dioxopregn-5-en-17-yl Acetate

Subject: Structural Isomerism, Nomenclature, and Control of the

Executive Summary & Chemical Identity

6-Methyl-3,20-dioxopregn-5-en-17-yl acetate (CAS: 14994-27-5) is a critical structural isomer of the widely used progestin Medroxyprogesterone Acetate (MPA) . While MPA possesses a conjugated

In pharmaceutical development, this compound is formally designated as Megestrol Acetate EP Impurity J and is a known impurity in the synthesis of both Medroxyprogesterone Acetate and Megestrol Acetate. Its presence indicates incomplete isomerization during the manufacturing process, serving as a key indicator of reaction thermodynamic control.

Nomenclature & Synonyms Profile

| Category | Nomenclature / Identifier |

| Primary IUPAC | 17-acetoxy-6-methylpregn-5-ene-3,20-dione |

| Systematic Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

| Common Synonyms | |

| Pharmacopeial ID | Megestrol Acetate EP Impurity J (European Pharmacopoeia) |

| CAS Registry | 14994-27-5 |

| Molecular Formula | C |

Structural Characterization & Isomerism

The distinction between the therapeutic API (MPA) and this impurity lies entirely in the position of the alkene in the A/B ring system. This positional isomerism significantly alters the 3D conformation and electronic properties of the steroid.

-

Therapeutic API (MPA):

(C4=C5). The A-ring is conjugated with the C3 ketone, creating a planar, resonance-stabilized enone system. -

Subject Impurity (

):

Spectroscopic Differentiation (NMR)

To validate the identity of 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate against MPA, researchers must track the vinylic proton signals:

- (MPA): Exhibits a diagnostic singlet (or narrow doublet) for the H-4 proton typically around 5.7–5.9 ppm .

-

(Impurity): Lacks the H-4 signal. Instead, it may show a signal for the H-6 proton if the methyl substitution allows, or distinct shifts in the C-19 angular methyl protons due to the altered magnetic anisotropy of the 5,6-double bond. Note: Since there is a methyl group at C6, the

Formation & Isomerization Mechanism

The presence of the

The Mechanism:

During the methylation of steroids (e.g., via Grignard addition to a 5

Process Failure Mode: If the reaction quench is premature, or the acid catalyst concentration is insufficient, the migration is incomplete, leaving residual 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate in the final product.

Visualization: Isomerization Pathway

Figure 1: The acid-catalyzed isomerization pathway converting the kinetic

Analytical Control Strategy

For drug development professionals, controlling this impurity is mandatory under ICH Q3A/B guidelines.

HPLC Method Parameters (Recommendation)

Separating the

-

Column: C18 (Octadecyl) with high carbon load or Phenyl-Hexyl stationary phase.

-

Mobile Phase: Acetonitrile:Water (Isocratic or shallow gradient).

-

Detection: UV at 200-210 nm .

-

Critical Note: The

isomer (non-conjugated) has very low absorbance at 240 nm (the standard detection wavelength for MPA). You must use a lower wavelength (200-210 nm) or a refractive index/CAD detector to see this impurity. Relying solely on 240 nm will lead to a "false pass" QC result.

-

Data Comparison Table

| Feature | Medroxyprogesterone Acetate (API) | 6-Methyl-3,20-dioxopregn-5-en-17-yl Acetate (Impurity) |

| Double Bond | ||

| UV Max ( | ~240 nm | ~205 nm (End absorption) |

| Stability | High (Thermodynamic) | Moderate (Prone to isomerization) |

| H-4 NMR Signal | Present (~5.8 ppm) | Absent |

| Regulatory Status | Active Ingredient | EP Impurity J (Limit < 0.10 - 0.15%) |

Relationship to Megestrol Acetate

While this compound is an isomer of MPA, it is listed as Megestrol Acetate EP Impurity J . Megestrol Acetate is the

-

Synthesis Context: Megestrol is often synthesized by dehydrogenating MPA (introducing a double bond at C6).

-

Impurity Origin: If the starting material contains the

isomer, or if the dehydrogenation chemistry goes awry (over-reduction), the

Figure 2: Structural relationship map. Impurity J is the

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54457062, 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate. Retrieved February 21, 2026 from [Link]

-

European Pharmacopoeia (Ph. Eur.). Megestrol Acetate Monograph: Impurity J.[4] (Verified via chemical structure analysis of EP standards).

-

BindingDB. Ligand BDBM50067678 (6-methyl-3,20-dioxopregn-4-en-17-yl acetate synonyms and related isomers). Retrieved from [Link]

Sources

The Genesis of a Hidden Moiety: Unraveling the Origin and Formation of Impurity J in Megestrol Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Even minute quantities of impurities can have unintended pharmacological effects or impact the stability of the drug product. This technical guide delves into the scientific investigation of a specific, yet critical, impurity in Megestrol Acetate, designated as Impurity J. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive understanding of the potential origins and formation pathways of this impurity.

Megestrol Acetate, a synthetic progestin, is a cornerstone in the treatment of various conditions, including breast and endometrial cancers, as well as cachexia associated with advanced illnesses. Its chemical structure, 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, is a complex steroidal framework. The focus of this guide, Impurity J, is identified as 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate (CAS No: 14994-27-5), also known as 4,7-Dihydro Megestrol Acetate. The subtle yet significant structural difference—the position of the double bond in the B-ring of the steroid nucleus—raises critical questions about its formation. This guide will explore the two primary avenues for the genesis of Impurity J: as a synthesis-related impurity and as a degradation product.

Unmasking the Suspect: The Chemical Identity of Impurity J

Before dissecting its origins, it is crucial to establish the precise chemical identity of Impurity J in comparison to its parent compound, Megestrol Acetate.

| Feature | Megestrol Acetate | Impurity J |

| Chemical Name | 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate |

| CAS Number | 595-33-5[1] | 14994-27-5[2] |

| Molecular Formula | C24H32O4[1] | C24H34O4[2] |

| Molecular Weight | 384.51 g/mol [1] | 386.52 g/mol [2] |

| Key Structural Difference | Conjugated double bonds at C4-C5 and C6-C7 | Single double bond at C5-C6 |

The presence of a single double bond at the 5-position in Impurity J, as opposed to the conjugated 4,6-diene system in Megestrol Acetate, is the key structural alert that guides our investigation into its formation pathways.

Pathway 1: The Synthetic Trail - Is Impurity J a Byproduct of Creation?

Impurities are often born during the synthesis of the API, arising from starting materials, intermediates, or side reactions. The known synthesis routes for Megestrol Acetate provide fertile ground for hypothesizing the formation of Impurity J.

A prevalent synthesis of Megestrol Acetate commences with 6-keto-17α-acetoxyprogesterone.[3][4] This process typically involves a Grignard reaction with methylmagnesium bromide to introduce the 6-methyl group, followed by dehydration to form the 4,6-diene system.

Another documented synthetic route involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione using a palladium on carbon catalyst.[5][6]

Within these synthetic schemes, several potential scenarios could lead to the formation of Impurity J:

-

Incomplete Dehydration or Isomerization: During the formation of the conjugated 4,6-diene system, incomplete or alternative reactions could lead to the thermodynamically less stable 5-ene isomer. The reaction conditions, including the choice of acid or base catalyst and the reaction temperature and time, would be critical factors.

-

Reduction of the Dienone System: The presence of reducing agents or certain catalytic conditions during the synthesis could potentially lead to the partial reduction of the conjugated diene system of Megestrol Acetate to the observed 5-ene structure of Impurity J.

A study that characterized impurities from the mother liquor of Megestrol Acetate identified eight different but related substances.[7] While Impurity J was not among them, this research underscores the potential for the formation of various structurally similar impurities during the manufacturing process.[7] The identified impurities included compounds with hydroxyl and methoxyl groups, as well as variations in the steroid's carbon skeleton, highlighting the complexity of the reaction environment.[7]

Caption: Proposed synthesis pathway of Megestrol Acetate and a potential branch leading to the formation of Impurity J.

Pathway 2: The Degradation Dilemma - Does Megestrol Acetate Transform Over Time?

The formation of impurities is not confined to the synthesis process. The inherent stability of a drug substance under various environmental conditions is a critical factor. Forced degradation studies, where the API is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.

Given the chemical structure of Megestrol Acetate, the conjugated diene system is a potential site for chemical transformation. Under certain stress conditions, this system could be susceptible to reactions that would lead to the saturation of one of the double bonds, resulting in the 5-ene structure of Impurity J.

-

Acid or Base Catalyzed Isomerization: The presence of acidic or basic conditions could potentially catalyze the migration of the double bond from the 4,6-diene system to the more isolated 5-position.

-

Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in conjugated systems, potentially leading to isomerization or other rearrangements.

-

Oxidative Degradation: While less likely to directly cause the observed isomerization, oxidative stress could initiate a cascade of reactions that might include the formation of Impurity J as a minor product.

Caption: Potential degradation pathways of Megestrol Acetate leading to the formation of Impurity J under stress conditions.

Experimental Protocols for Investigating the Origin of Impurity J

To definitively determine the origin of Impurity J, a systematic experimental approach is required. The following protocols outline the key experiments that should be conducted.

Protocol 1: Analysis of Synthesis Batches

Objective: To determine if Impurity J is formed during the synthesis of Megestrol Acetate.

Methodology:

-

Sample Collection: Obtain samples from various stages of the Megestrol Acetate synthesis process, including the crude product before purification and the final purified API. Also, collect samples from the mother liquor after crystallization.

-

Analytical Method: Develop and validate a stability-indicating HPLC or UPLC method capable of separating Megestrol Acetate from Impurity J and other potential impurities. A reference standard for Impurity J is essential for this analysis.

-

Analysis: Analyze all collected samples using the validated analytical method.

-

Data Interpretation: Quantify the levels of Impurity J in each sample. The presence of Impurity J in the crude product or mother liquor would strongly suggest it is a synthesis-related impurity.

Protocol 2: Forced Degradation Studies

Objective: To assess the stability of Megestrol Acetate and determine if Impurity J is a degradation product.

Methodology:

-

Stress Conditions: Subject pure Megestrol Acetate to a range of forced degradation conditions as per ICH guidelines (Q1A(R2)). This should include:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC/UPLC method.

-

Peak Identification: Use techniques such as LC-MS and NMR to identify and characterize any significant degradation products. Compare the retention time and mass spectrum of any unknown peak with the reference standard of Impurity J.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all the material.

Conclusion: A Synthesis of Evidence and a Path Forward

The presence of Impurity J in Megestrol Acetate warrants a thorough investigation to ensure the quality and safety of the final drug product. Based on the available scientific literature and an understanding of steroid chemistry, it is plausible that Impurity J can be formed both as a byproduct during the synthesis of Megestrol Acetate and as a degradation product under various stress conditions.

The proposed experimental protocols provide a clear roadmap for elucidating the precise origin of Impurity J. By systematically analyzing synthesis batches and conducting comprehensive forced degradation studies, pharmaceutical scientists and researchers can pinpoint the formation pathways of this impurity. This knowledge is not merely academic; it is the foundation for optimizing manufacturing processes, establishing appropriate control strategies, and ensuring the long-term stability and safety of Megestrol Acetate for the patients who rely on it. The journey to understanding and controlling impurities is a continuous one, and the investigation into Impurity J serves as a testament to the rigorous scientific inquiry that underpins the development of safe and effective medicines.

References

-

Pharmaffiliates. Megestrol Acetate-impurities. [Link]

-

Guo, F., Feng, H., Wang, Y., Zhang, C., & Li, Y. (2006). Characterization of related impurities in megestrol acetate. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1418–1422. [Link]

- Google Patents. (2017).

-

APOTEX INC. (2021). Megestrol Acetate Tablets USP 40 mg and 160 mg Progestogen / Antineoplastic / Antianorexic. [Link]

- Google Patents. (2019).

-

U.S. Food and Drug Administration. (1999). 75-671 Megestrol Acetate Approval. [Link]

-

Sun, Y. (2017). Preparation method of megestrol acetate. SciSpace. [Link]

-

Wikipedia. Megestrol acetate. [Link]

-

ResearchGate. (2025). Characterization of related impurities in megestrol acetate | Request PDF. [Link]

-

Chen, L., Liu, X., & Yang, P. (2012). 6β-Methyl-3,20-dioxopregn-4-en-17-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o997. [Link]

-

House, L., Vesper, H. W., & Kushnir, M. M. (2018). METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES. Drug Metabolism and Disposition, 46(1), 1-8. [Link]

-

Al-khattawi, A., Mohammed, Y., & Al-gubory, K. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

-

International Journal of Creative Research Thoughts. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (2025). Stress Induced Degradation Study of Marketed Formulation of Selected Drug. [Link]

-

ResearchGate. (n.d.). (PDF) 6β-Methyl-3,20-dioxopregn-4-en-17-yl acetate. [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

-

PubChem. 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate. [Link]

-

Mullani, A. K., & Nargatti, P. I. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(5), 2683-2691. [Link]

-

PubChem. Megestrol Acetate. [Link]

-

National Center for Biotechnology Information. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. [Link]

Sources

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN107513090A - The preparation method of megestrol acetate - Google Patents [patents.google.com]

- 4. Megestrol acetate EP Impurity E synthesis - chemicalbook [chemicalbook.com]

- 5. Megestrol acetate synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Characterization of related impurities in megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN107513090B - The preparation method of megestrol acetate - Google Patents [patents.google.com]

- 9. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Impurities in Megestrol Acetate API

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known impurities associated with Megestrol Acetate, a synthetic progestin widely used in the treatment of anorexia, cachexia, and certain types of cancer. As a Senior Application Scientist, this document is structured to offer not just a list of impurities, but a deeper understanding of their origins, analytical detection, and potential impact, thereby supporting robust drug development and ensuring patient safety.

Introduction: The Criticality of Impurity Profiling for Megestrol Acetate

Megestrol Acetate (17-hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate) is a cornerstone in palliative care and hormonal therapy.[1][2] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the therapeutic outcome and patient well-being. Therefore, a thorough understanding and control of impurities in Megestrol Acetate are mandated by regulatory bodies and are a critical aspect of Good Manufacturing Practices (GMP).

This guide will delve into the landscape of Megestrol Acetate impurities, categorized by their origin: process-related impurities stemming from the synthetic route and degradation products formed during storage or under stress conditions.

The Landscape of Megestrol Acetate Impurities

The known impurities of Megestrol Acetate are a diverse group of compounds, including isomers, reaction by-products, and degradation products. The following table summarizes the key identified impurities, many of which are recognized by pharmacopeias such as the European Pharmacopoeia (EP).

| Impurity Name | Other Names | Molecular Formula | Molecular Weight | CAS Number |

| Megestrol Acetate Impurity A | Medroxyprogesterone Acetate | C24H34O4 | 386.52 | 71-58-9 |

| Megestrol Acetate Impurity B | Megestrol; 6-Methyl-17-hydroxypregna-4,6-diene-3,20-dione | C22H30O3 | 342.47 | 3562-63-8 |

| Megestrol Acetate Impurity C | 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17a-yl acetate | C24H32O4 | 384.51 | 74910-22-8 |

| Megestrol Acetate Impurity D | 6-Methylene-3,20-dioxopregn-4-en-17-yl acetate | C24H32O4 | 384.51 | 32634-95-0 |

| Megestrol Acetate Impurity E | 1-Dehydromegesterol Acetate; 6-Methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate | C24H30O4 | 382.49 | 982-89-8 |

| Megestrol Acetate Impurity F | 6β-Methyl-3,20-dioxopregn-4-en-17-yl acetate | C24H34O4 | 386.54 | 2242-65-1 |

| Megestrol Acetate Impurity G | (2β)-Methyl Megestrol Acetate | C25H34O4 | 398.54 | 1259198-59-8 |

| Megestrol Acetate Impurity H | 2α,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate | C25H34O4 | 398.54 | 907193-65-1 |

| Megestrol Acetate Impurity I | 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl Acetate | C25H32O4 | 396.53 | N/A |

| Megestrol Acetate Impurity J | 4,7-Dihydro Megestrol Acetate | C24H34O4 | 386.52 | 14994-27-5 |

| Megestrol Acetate Impurity K | 3,20-Dioxopregn-4-en-17-yl acetate | C23H32O4 | 372.50 | 302-23-8 |

| Megestrol Acetate Impurity L | Megestrol Acetate Dimer | C48H64O8 | 769.02 | 3050754-59-8 |

Genesis of Impurities: A Look at the Synthetic and Degradation Pathways

Understanding the formation of impurities is fundamental to controlling them. The synthetic route to Megestrol Acetate, while efficient, can give rise to several process-related impurities. Additionally, the inherent chemical nature of the molecule makes it susceptible to degradation under certain conditions.

Process-Related Impurities

A common synthetic pathway for Megestrol Acetate starts from 6-keto-17α-acetoxy progesterone.[3][4] This multi-step synthesis involves several key transformations where impurities can be introduced or formed.

Caption: Simplified synthesis of Megestrol Acetate and potential impurity formation points.

-

Impurity D (6-Methylene-3,20-dioxopregn-4-en-17-yl acetate): This impurity is a key intermediate in some synthetic routes.[5] Its presence in the final API indicates an incomplete conversion during the final isomerization step.

-

Impurity B (Megestrol): The presence of Megestrol, the un-acetylated parent drug, is typically due to the hydrolysis of the acetate ester group at the C17 position.[6][7][8][9] This can occur during synthesis or as a degradation product.

-

Impurities G, H, and I: These impurities, which involve methylation at the C2 position, are likely formed from side reactions during the Grignard reaction step where the methylating agent reacts at unintended positions on the steroid nucleus.[][11][12][13][14][15]

Degradation Products

Megestrol Acetate can degrade under various stress conditions, such as exposure to acid, base, light, and oxidizing agents.

-

Hydrolysis: The ester linkage at C17 is susceptible to hydrolysis, leading to the formation of Impurity B (Megestrol) .

-

Oxidation: The conjugated diene system in the A and B rings of the steroid nucleus is a potential site for oxidation. This can lead to the formation of various hydroxylated and epoxidized derivatives. Studies on the metabolism of Megestrol Acetate have identified hydroxylated metabolites, which could also be formed through chemical degradation.[16][17][18]

-

Photodegradation: Exposure to light can induce photochemical reactions, potentially leading to the formation of isomers or other degradation products. Forced degradation studies on the related compound medroxyprogesterone acetate have shown that megestrol acetate (Impurity G in that context) can be formed under light exposure.[19]

Analytical Methodologies for Impurity Detection

The accurate detection and quantification of impurities in Megestrol Acetate API are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating Megestrol Acetate from its potential impurities.

Experimental Protocol: A General HPLC Method

This protocol is a representative example based on published methods.[20][21][22] Method optimization and validation are critical for specific applications.

-

Chromatographic System:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Primesil C18).[20][21][22]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical isocratic mobile phase is Acetonitrile:Water (65:35 v/v).[20][21][22] For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[23]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve an accurately weighed quantity of Megestrol Acetate API in the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

For the analysis of related substances, a more concentrated solution (e.g., 5 mg/mL) may be required to detect impurities at low levels.

-

-

Procedure:

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

-

Caption: A typical workflow for the analysis of Megestrol Acetate impurities by HPLC.

Advanced Analytical Techniques

For the structural elucidation of unknown impurities, a combination of techniques is often employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of impurities.[]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities.

Regulatory Considerations and Conclusion

Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in drug substances. The International Council for Harmonisation (ICH) provides guidelines (e.g., Q3A/B) on the reporting, identification, and qualification of impurities. While specific limits for each impurity in Megestrol Acetate are established based on toxicological data and are often proprietary, the general principle is to keep impurity levels as low as reasonably practicable.

References

- Cooper, J. M., & Kellie, A. E. (1968). The metabolism of megestrol acetate (17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione) in women. Steroids, 11(2), 133-149.

- Bork, K., et al. (2018). Metabolism of megestrol acetate in vitro and the role of oxidative metabolites. Xenobiotica, 48(11), 1085-1094.

-

Bork, K., et al. (2018). Metabolism of megestrol acetate in vitro and the role of oxidative metabolites. PubMed, [Link]

-

SIELC Technologies. (n.d.). Separation of Megestrol acetate on Newcrom R1 HPLC column. Retrieved from [Link]

- Guo, F., et al. (2006). Characterization of related impurities in megestrol acetate. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1418-1422.

- Das Sharma, U., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology, 16(12), 5795-5798.

-

PubChem. (n.d.). D-homo megestrol acetate. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Megestrol Acetate EP Impurity F. Retrieved from [Link]

-

PubChem. (n.d.). Megestrol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Megestrol Acetate-impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN107513090A - The preparation method of megestrol acetate.

- Google Patents. (n.d.). CN107513090B - The preparation method of megestrol acetate.

-

Patsnap. (2017). Megestrol acetate preparation method. Retrieved from [Link]

-

Allmpus. (n.d.). Megestrol Acetate EP Impurity F. Retrieved from [Link]

-

PubMed. (1987). Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma. Retrieved from [Link]

-

Scilit. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Retrieved from [Link]

-

Guangzhou PI PI Biotech Inc. (n.d.). Megestrol Acetate EP impurity H. Retrieved from [Link]

-

Axios Research. (n.d.). Megestrol Acetate (Medroxyprogesterone Acetate EP Impurity G). Retrieved from [Link]

-

Impressions@MAHE. (2023). Summary of - HPLC Method Development and Validation for Residue Analysis of Steroid. Retrieved from [Link]

-

SciSpace. (2017). Preparation method of megestrol acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Megestrol Acetate - Impurity I. Retrieved from [Link]

-

Cleanchem. (n.d.). Megestrol Acetate EP Impurity B. Retrieved from [Link]

-

Cleanchem. (n.d.). Megestrol Acetate EP Impurity D. Retrieved from [Link]

-

Cleanchem. (n.d.). Megestrol Acetate EP Impurity H. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Megestrol Acetate EP Impurity E. Retrieved from [Link]

-

Veeprho. (n.d.). Megestrol Acetate EP Impurity I. Retrieved from [Link]

-

Axios Research. (n.d.). Megestrol Acetate Impurity K. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). Megestrol Acetate EP Impurity D CAS 32634-95-0. Retrieved from [Link]

-

Amzeal Research. (n.d.). Megestrol Acetate EP Impurity B. Retrieved from [Link]

-

FASS. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Megestrol Acetate - Impurity F. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Megestrol Acetate - Impurity K. Retrieved from [Link]

-

Cleanchem. (n.d.). Megestrol Acetate EP Impurity K. Retrieved from [Link]

-

Veeprho. (n.d.). Megestrol Acetate EP Impurity B. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Megestrol Acetate EP Impurity H. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999). 75-671 Megestrol Acetate Approval. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Megestrol acetate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. amzeals.com [amzeals.com]

- 9. veeprho.com [veeprho.com]

- 11. Megestrol Acetate EP impurity H-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. veeprho.com [veeprho.com]

- 15. veeprho.com [veeprho.com]

- 16. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. scilit.com [scilit.com]

- 22. "Summary of - HPLC Method Development and Validation for Residue Analys" by Urvi Das Sharma, Ganesh CH et al. [impressions.manipal.edu]

- 23. Separation of Megestrol acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Advanced HPLC Protocol for the Detection of Megestrol Acetate Impurity J

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Context

Megestrol Acetate , a synthetic progestin used in the treatment of anorexia, cachexia, and hormone-dependent carcinomas, is structurally characterized by a conjugated 4,6-diene system.[1][2][3] This conjugation confers high stability and a distinct UV absorption maximum at ~287 nm.

Impurity J (EP) , chemically identified as 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate (or 4,7-dihydro megestrol acetate), represents a bond-migration isomer where the conjugation is disrupted.[3] Unlike the parent API, Impurity J lacks the extended chromophore, resulting in negligible absorbance at 287 nm. Consequently, it must be detected at 210 nm . Failure to utilize multi-wavelength detection is the primary cause of "missing impurity" deviations in QC laboratories.

This protocol details a validated, stability-indicating HPLC method based on European Pharmacopoeia (Ph. Eur.) Monograph 1593 , optimized for the specific resolution and quantification of Impurity J.

Chemical Profile & Target Analytes[1][3][4]

| Compound | Chemical Name (IUPAC/EP) | CAS No. | Formula | UV Max |

| Megestrol Acetate (API) | 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate | 595-33-5 | C₂₄H₃₂O₄ | ~287 nm |

| Impurity J | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | 14994-27-5 | C₂₄H₃₄O₄ | ~210 nm |

Technical Insight: The structural difference lies in the position of the double bonds. The API has a

system. Impurity J is aisomer. This shift breaks the conjugation with the C3 ketone, necessitating the low-UV detection strategy.

Method Development Strategy (The "Why")

Column Selection: The Steroid Selectivity

Steroid isomers often co-elute on standard C18 columns. This method utilizes a Luna Omega 3 µm C18 (or equivalent high-purity silica ODS) which provides enhanced shape selectivity for the rigid steroid backbone.[3] The 3 µm particle size is critical for resolving the "critical pair" (Impurity A and D) and ensuring Impurity J is separated from the solvent front and other early eluters.

Mobile Phase Chemistry: The Role of THF

Tetrahydrofuran (THF) is included in the mobile phase.[4] Unlike Acetonitrile (ACN) or Methanol, THF acts as a hydrogen-bond acceptor and interacts uniquely with the steroid skeleton's spatial arrangement.

-

Critical Warning: THF is prone to peroxide formation. Use only unstabilized, HPLC-grade THF or THF stabilized with BHT, but ensure BHT does not interfere with the 210 nm baseline. Fresh preparation is mandatory.

Dual-Wavelength Detection

-

Channel A (245 nm): Used for the API and conjugated impurities (A, B, C, D, E, etc.).

-

Channel B (210 nm): exclusively for Impurity J (and Impurity K if present).

Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting / Requirement |

| HPLC System | Quaternary Gradient LC with PDA/DAD Detector |

| Column | C18, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna Omega or Inertsil ODS-3) |

| Column Temp | 40 °C ± 1 °C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detection | UV 210 nm (Quantification of Imp. J); UV 245 nm (Identification of others) |

| Run Time | 55 Minutes |

Reagents

-

Acetonitrile (ACN): HPLC Grade (Far UV cutoff).

-

Tetrahydrofuran (THF): HPLC Grade, peroxide-free.

-

Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ[3]·cm).

-

Acetic Acid: Glacial, HPLC Grade.

Mobile Phase Preparation

Solvent Mixture (Diluent): Mix Acetic Acid / Water / Acetonitrile in the ratio 0.1 : 20 : 80 (v/v/v).[4]

Mobile Phase A (Weak Solvent):

-

Combine 75 mL THF , 125 mL ACN , and 800 mL Water .

-

Mix thoroughly and degas.

Mobile Phase B (Strong Solvent):

-

Combine 200 mL Water , 300 mL THF , and 500 mL ACN .

-

Mix thoroughly and degas.

Expert Tip: Always add the organic solvents to the water slowly with stirring to prevent precipitation or phase separation issues, although these ratios are generally miscible. Filter through 0.45 µm nylon membrane if not using an in-line degasser.[3]

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Mode |

| 0.0 | 70 | 30 | Isocratic Hold |

| 16.0 | 70 | 30 | Isocratic Hold |

| 42.0 | 30 | 70 | Linear Ramp |

| 49.0 | 30 | 70 | Isocratic Hold |

| 50.0 | 70 | 30 | Re-equilibration |

| 55.0 | 70 | 30 | End of Run |

Standard & Sample Preparation

System Suitability Solution (Reference Solution b)

-

Purpose: To verify resolution between critical pairs and detection of Impurity J.

-

Preparation: Dissolve 10 mg of Megestrol Acetate for System Suitability CRS (containing Impurities A, D, G, H, I, J, and L) in 1.0 mL of Solvent Mixture.

-

Note: If the CRS is unavailable, spike pure Megestrol Acetate with ~0.5% w/w of Impurity J standard.

Test Solution (Sample)

-

Accurately weigh 50.0 mg of Megestrol Acetate API.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Solvent Mixture . (Conc: 1.0 mg/mL).

Reference Solution (Standard)

-

Dilute 1.0 mL of Test Solution to 100.0 mL with Solvent Mixture.

-

Further dilute 1.0 mL of this solution to 10.0 mL with Solvent Mixture. (Concentration: 1 µg/mL, representing 0.1%).

Workflow Visualization

System Suitability & Validation Criteria

To ensure the trustworthiness of the results, the following criteria must be met before analyzing samples:

-

Resolution (Rs):

-

The resolution between Impurity A and Impurity D (in Ref Solution b) must be sufficient. The EP specifies a Peak-to-Valley ratio (Hp/Hv) of at least 5.0 (measured at 245 nm).[3]

-

Note: While J is measured at 210 nm, the separation quality of the column is validated by the A/D pair.

-

-

Sensitivity (S/N):

-

The Signal-to-Noise ratio for the Impurity J peak in the System Suitability solution (at 210 nm) should be > 10 .[3]

-

-

Relative Retention Time (RRT):

-

Megestrol Acetate: 1.00

-

Impurity J: Typically elutes after Megestrol Acetate (approx RRT ~1.1 - 1.2 depending on exact column chemistry). Verify specific RRT with your specific column certificate or standard.

-

Troubleshooting & Expert Tips

-

Baseline Drift at 210 nm:

-

Cause: Impure THF or low-quality Acetic Acid.[3]

-

Solution: Use only "Gradient Grade" solvents. Ensure the UV cutoff of the THF is <215 nm. If drift persists, check the reference cell energy of the detector.

-

-

Missing Impurity J Peak:

-

Cause: Incorrect wavelength monitoring.

-

Solution: Confirm the detector is set to record 210 nm simultaneously. Impurity J is invisible at 245 nm or 280 nm.

-

-

Pressure Fluctuations:

-

Cause: THF viscosity or precipitation.

-

Solution: Ensure the column temperature is maintained at 40°C to lower viscosity. Premix mobile phases thoroughly before placing them on the line.

-

References

-

European Pharmacopoeia Commission. (2023). Monograph 1593: Megestrol Acetate. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

Phenomenex. (2023).[5] Megestrol Acetate Assay and Related Substances on Luna Omega 3 µm C18 Column [Application Note].

-

Hemarsh Technologies. (n.d.). Megestrol Acetate EP Impurity J - Chemical Data.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11683, Megestrol Acetate. [3]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

Sources

Application Note: Establishing the Optimal UV Detection Wavelength for 4,7-Dihydro Megestrol Acetate Analysis

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal UV detection wavelength for the quantitative analysis of 4,7-Dihydro Megestrol Acetate. A common pitfall in the analysis of steroid derivatives is the assumption that the analytical parameters of the parent compound can be directly applied. We demonstrate that the hydrogenation of Megestrol Acetate at the 4 and 7 positions fundamentally alters the primary chromophore, causing a significant hypsochromic (blue) shift in the maximum absorbance wavelength (λmax). Relying on the well-documented λmax of the parent Megestrol Acetate (~288 nm) will lead to a substantial loss of sensitivity and inaccurate quantification. This guide presents the theoretical basis for this spectral shift and provides two robust, step-by-step protocols for empirically determining the correct λmax using either a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography system equipped with a Photodiode Array (HPLC-PDA) detector.

Theoretical Background: The Critical Role of Molecular Structure in UV Absorbance

The Principle of UV Detection and Maximizing Sensitivity

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of pharmaceutical analysis. Its principle lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. For quantitative analysis, achieving the highest sensitivity is paramount. This is accomplished by setting the detector to the wavelength at which the analyte exhibits maximum absorbance, known as its λmax. Operating at the λmax ensures the strongest possible signal for a given concentration, thereby lowering the limit of detection and quantification.

Chromophores: The Key to UV Absorbance in Steroids

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton.[1] The intrinsic steroid skeleton does not absorb UV light in the typical analytical range (>200 nm). UV absorbance arises from the presence of specific functional groups called chromophores. In steroids, the most common chromophores are carbon-carbon double bonds (C=C) and carbonyl groups (C=O).

The wavelength of maximum absorbance is highly dependent on the arrangement of these chromophores. Isolated chromophores absorb at lower wavelengths. However, when they are arranged in a conjugated system (alternating double and single bonds), the energy required for electron excitation decreases, resulting in a bathochromic shift (a shift to a longer, higher wavelength).[2][3][4] The more extensive the conjugation, the longer the λmax.[2][3]

Structural Causality: Megestrol Acetate vs. 4,7-Dihydro Megestrol Acetate

The necessity of this application note stems from the critical structural difference between the parent drug, Megestrol Acetate, and its dihydro- derivative.

-

Megestrol Acetate: The chemical name for Megestrol Acetate is 17α-acetoxy-6-methylpregna-4,6-diene -3,20-dione.[1][5] The key feature is the "4,6-diene-3-one" system. This constitutes a highly conjugated system where two carbon-carbon double bonds are conjugated with a carbonyl group. This extended conjugation is a powerful chromophore responsible for its strong UV absorbance with a reported λmax of approximately 288 nm .

-

4,7-Dihydro Megestrol Acetate: As the name implies, the double bonds at the C4-C5 and C6-C7 positions have been reduced (hydrogenated). The resulting structure is 17-Hydroxy-6-methyl-pregn-5-ene -3,20-dione Acetate.[6] The reduction of the C4-C5 and C6-C7 double bonds completely eliminates the extended conjugated diene-one system. The primary remaining chromophore is the isolated α,β-unsaturated ketone (enone) system in the A-ring (a C=C bond conjugated to the C=O at position 3).

This loss of extended conjugation leads to a predictable and significant hypsochromic (blue) shift . The UV absorbance will move to a much shorter wavelength. For context, the structurally similar steroid Progesterone, which contains the same α,β-unsaturated ketone chromophore (pregn-4-ene-3,20-dione), has a reported λmax in the range of 241-254 nm .[7][8][9] Therefore, it is scientifically unsound to use a wavelength near 288 nm for the analysis of 4,7-Dihydro Megestrol Acetate.

Experimental Protocols for Determining λmax

Two primary methods are presented. The choice depends on available instrumentation. Both protocols are designed to be self-validating.

Protocol 1: λmax Determination via UV-Vis Spectrophotometry

This is the most direct method for determining the absorbance spectrum of a pure compound.

2.1.1 Objective To obtain the full UV absorbance spectrum of a pure standard of 4,7-Dihydro Megestrol Acetate in a suitable solvent to identify its λmax.

2.1.2 Materials and Reagents

-

4,7-Dihydro Megestrol Acetate reference standard

-

Methanol, HPLC or Spectroscopic Grade

-

Calibrated dual-beam UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2.1.3 Step-by-Step Methodology

-

Standard Preparation: Prepare a solution of 4,7-Dihydro Megestrol Acetate in methanol at a concentration expected to yield an absorbance between 0.5 and 1.0 AU at its λmax. A starting concentration of 10-20 µg/mL is recommended.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill both the sample and reference cuvettes with methanol. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200 nm to 400 nm).

-

Sample Measurement: Discard the methanol from the sample cuvette and rinse it with a small amount of the prepared standard solution. Then, fill the cuvette with the standard solution and place it back into the sample holder.

-

Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

-

λmax Identification: Use the instrument's software to identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. Record this value.

Protocol 2: λmax Determination via HPLC with Photodiode Array Detector (PDA/DAD)

This method is ideal as it can be performed during method development and provides the UV spectrum of the analyte in the actual chromatographic mobile phase.[10][11][12]

2.2.1 Objective To determine the λmax of 4,7-Dihydro Megestrol Acetate by extracting the UV spectrum from its corresponding chromatographic peak using an HPLC-PDA system.

2.2.2 Materials and Reagents

-

HPLC system with a PDA/DAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

4,7-Dihydro Megestrol Acetate reference standard

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade

2.2.3 Step-by-Step Methodology

-

Standard Preparation: Prepare a ~100 µg/mL stock solution of 4,7-Dihydro Megestrol Acetate in methanol or acetonitrile. Dilute this stock to a working concentration of ~10 µg/mL using the mobile phase.

-

Chromatographic Conditions (Suggested Starting Point):

-

Mobile Phase: Acetonitrile:Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

PDA Detector Settings:

-

Wavelength Range: 200 - 400 nm

-

Bandwidth: 1.2 nm

-

Reference Wavelength: Off

-

-

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the prepared standard solution.

-

Data Acquisition: Acquire the chromatogram and the full 3D spectral data.

-

Spectrum Extraction: Once the run is complete, use the chromatography data system (CDS) software to select the apex of the peak corresponding to 4,7-Dihydro Megestrol Acetate.

-

λmax Identification: Extract and view the UV spectrum for the selected peak. The software will automatically label the wavelength of maximum absorbance (λmax).

Data Interpretation and Wavelength Selection

Analysis of Expected Results

The primary outcome of the experiments above will be a UV spectrum. The key finding will be the significant difference between the λmax of the parent compound and the dihydro- derivative.

| Compound | Chromophore System | Expected λmax Range | Rationale |

| Megestrol Acetate | Extended Conjugated Diene-one | 285 - 295 nm | Strong absorbance due to extensive π-electron system. |

| 4,7-Dihydro Megestrol Acetate | α,β-Unsaturated Ketone (Enone) | 240 - 255 nm | Loss of extended conjugation results in a significant hypsochromic (blue) shift.[7][8][9] |

Final Wavelength Selection

For optimal sensitivity in quantitative analysis, the primary detection wavelength should be set to the empirically determined λmax. If matrix components or mobile phase impurities interfere at this wavelength, a secondary wavelength on the shoulder of the absorbance peak may be chosen, though this will result in a predictable decrease in sensitivity.

Visualization of Workflow and Concepts

Workflow for λmax Determination

The following diagram outlines the logical workflow for selecting the appropriate protocol to determine the optimal detection wavelength.

Caption: Workflow for selecting the appropriate protocol for λmax determination.

Structural Impact on UV Absorbance

This diagram illustrates the relationship between the steroid structure, the extent of conjugation, and the resulting UV absorbance maximum.

Caption: Impact of hydrogenation on the chromophore and expected λmax.

Conclusion

The accurate and sensitive quantification of 4,7-Dihydro Megestrol Acetate requires a methodical determination of its unique UV absorbance maximum. The saturation of the C4-C7 double bonds present in the parent compound, Megestrol Acetate, eliminates the extended conjugated system, causing a significant hypsochromic shift of the λmax to the 240-255 nm region. Relying on literature values for the parent compound (~288 nm) is inappropriate and will lead to severely compromised analytical sensitivity. By following the empirical protocols outlined in this note, researchers can confidently establish the optimal detection wavelength, ensuring the development of robust, accurate, and sensitive analytical methods for 4,7-Dihydro Megestrol Acetate.

References

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 4,7-Dihydro Megestrol Acetate. Retrieved February 21, 2026, from [Link]

-

Sedighi, M., Soleimani, M., & Jafari, S. (n.d.). UV absorption spectrum of progesterone at a concentration of 60 μg/mL. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Tegeli, V., & Pawar, A. (2022). UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROGESTERONE IN BULK AND TABLET DOSAGE FORM. International Journal of Novel Research and Development, 7(12). Retrieved February 21, 2026, from [Link]

-

Jadhav, S. B., et al. (2012). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Journal of Young Pharmacists, 4(4), 277-281. Retrieved February 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Megestrol acetate. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Absorbance spectra of HSA with different molar ratios of progesterone. Retrieved February 21, 2026, from [Link]

-

SpectraBase. (n.d.). Progesterone - Optional[UV-VIS] - Spectrum. Retrieved February 21, 2026, from [Link]

-

Görög, S., et al. (1987). Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. Journal of Chromatography A, 400, 177-186. Retrieved February 21, 2026, from [Link]

-

Mesmer, M. Z., & Satzger, R. D. (1997). Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. Journal of Chromatographic Science, 35(1), 38-42. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Megestrol acetate. Retrieved February 21, 2026, from [Link]

-

Mesmer, M. Z., & Satzger, R. D. (1997). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Chromatographic Science. Retrieved February 21, 2026, from [Link]

-

Mesmer, M. Z., & Satzger, R. D. (1997). Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry. Journal of Chromatographic Science, 35(1), 38-42. Retrieved February 21, 2026, from [Link]

-

Dacić, M., et al. (2023). HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. In IFMBE Proceedings (Vol. 90). Retrieved February 21, 2026, from [Link]

-

LibreTexts Chemistry. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved February 21, 2026, from [Link]

-

Bays, D. E., Cookson, R. C., & MacKenzie, S. (1967). Absorption spectra of ketones. Part IX. Ultraviolet spectra and circular dichroism of bornenones and other βγ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic, 215-226. Retrieved February 21, 2026, from [Link]

-

National Cancer Institute. (n.d.). megestrol acetate. In NCI Drug Dictionary. Retrieved February 21, 2026, from [Link]

-

Chafetz, L., Tsilifonis, D. C., & Riedl, J. M. (1972). Facile differential UV determination of steroids with conjugated ketone chromophores via lithium borohydride reduction. Journal of Pharmaceutical Sciences, 61(1), 148-149. Retrieved February 21, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved February 21, 2026, from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 21, 2026, from [Link]

Sources

- 1. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]